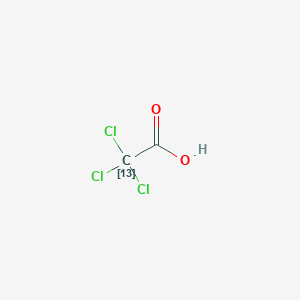

Trichloro(2-~13~C)acetic acid

Cat. No. B1456354

Key on ui cas rn:

32479-99-5

M. Wt: 164.38 g/mol

InChI Key: YNJBWRMUSHSURL-VQEHIDDOSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04238396

Procedure details

In the first process of this invention, it is essential to react the pyrrole reactant with trihaloacetaldehyde to produce the adduct (II). 1-Methyl-2-(2',2',2'-trihalo-1'-hydroxyethyl)pyrrole (Formula (II); R=methyl) obtained using 1-methylpyrrole in this process is a known compound, and as to its synthetic method, it has been reported that 1-methylpyrrole is reacted with freshly distilled chloral in the presence of molecular quantities of zinc chloride, a Lewis acid [R. C. Blinn et al., J. Amer. Chem. Soc., 76, 37 (1954)]. However, it is difficult to use this process in industrial scale because the yield is very low such as only 26.5%. As a result of further studies on this process, the present inventors have found that it is possible to obtain the compound of the formula (II) in almost quantitative yield, by treating the reactants at from -10° C. to room temperature, without using added catalysts such as Lewis acid and the like. It was discovered that the rate of this reaction--which is preferably conducted in the presence of solvents which do not directly affect on the reaction, for example, ethereal solvents such as diethyl ether, dioxane, THF, and the like, and hydrocarbons such as benzene, toluene, hexane, and the like--is dependent on the origin (or the purity) of chloral used. Chloral from a freshly opened bottle did not react with N-methylpyrrole at room temperature and only after prolonged reflux (sometimes several days) was the adduct formed. In contrast, chloral from an old bottle reacted instantly at room temperature. Acting on the hypothesis that trichloroacetic acid, which is formed easily by the oxidation of chloral, does catalyze this reaction, the present inventors have found that the addition of organic acid such as trichloroacetic acid, acetic acid or p-toluenesulfonic acid to the reaction mixture accelerates this reaction. Among these three acids, p-toluene-sulfonic acid presently appears even more effective than the others. By conducting the process in the presence of a protonic acid added preferably in the form of either an organic acid or a cation exchange resin (e.g., Amberlyst), the adduct has been readily formed in almost quantitative yield.

[Compound]

Name

hydrocarbons

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Name

Identifiers

|

REACTION_CXSMILES

|

C([O:3]CC)C.O1CCOCC1.[O:12]=[CH:13][C:14]([Cl:17])([Cl:16])[Cl:15].CN1C=CC=C1>CCCCCC.C1(C)C=CC=CC=1.C1C=CC=CC=1.C1COCC1>[Cl:15][C:14]([Cl:17])([Cl:16])[C:13]([OH:3])=[O:12].[O:12]=[CH:13][C:14]([Cl:17])([Cl:16])[Cl:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

Step Six

[Compound]

|

Name

|

hydrocarbons

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1C=CC=C1

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by treating the reactants at from -10° C. to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

without using added catalysts such as Lewis acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It was discovered that the rate of this reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

only after prolonged reflux (sometimes several days)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(C(=O)O)(Cl)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04238396

Procedure details

In the first process of this invention, it is essential to react the pyrrole reactant with trihaloacetaldehyde to produce the adduct (II). 1-Methyl-2-(2',2',2'-trihalo-1'-hydroxyethyl)pyrrole (Formula (II); R=methyl) obtained using 1-methylpyrrole in this process is a known compound, and as to its synthetic method, it has been reported that 1-methylpyrrole is reacted with freshly distilled chloral in the presence of molecular quantities of zinc chloride, a Lewis acid [R. C. Blinn et al., J. Amer. Chem. Soc., 76, 37 (1954)]. However, it is difficult to use this process in industrial scale because the yield is very low such as only 26.5%. As a result of further studies on this process, the present inventors have found that it is possible to obtain the compound of the formula (II) in almost quantitative yield, by treating the reactants at from -10° C. to room temperature, without using added catalysts such as Lewis acid and the like. It was discovered that the rate of this reaction--which is preferably conducted in the presence of solvents which do not directly affect on the reaction, for example, ethereal solvents such as diethyl ether, dioxane, THF, and the like, and hydrocarbons such as benzene, toluene, hexane, and the like--is dependent on the origin (or the purity) of chloral used. Chloral from a freshly opened bottle did not react with N-methylpyrrole at room temperature and only after prolonged reflux (sometimes several days) was the adduct formed. In contrast, chloral from an old bottle reacted instantly at room temperature. Acting on the hypothesis that trichloroacetic acid, which is formed easily by the oxidation of chloral, does catalyze this reaction, the present inventors have found that the addition of organic acid such as trichloroacetic acid, acetic acid or p-toluenesulfonic acid to the reaction mixture accelerates this reaction. Among these three acids, p-toluene-sulfonic acid presently appears even more effective than the others. By conducting the process in the presence of a protonic acid added preferably in the form of either an organic acid or a cation exchange resin (e.g., Amberlyst), the adduct has been readily formed in almost quantitative yield.

[Compound]

Name

hydrocarbons

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Name

Identifiers

|

REACTION_CXSMILES

|

C([O:3]CC)C.O1CCOCC1.[O:12]=[CH:13][C:14]([Cl:17])([Cl:16])[Cl:15].CN1C=CC=C1>CCCCCC.C1(C)C=CC=CC=1.C1C=CC=CC=1.C1COCC1>[Cl:15][C:14]([Cl:17])([Cl:16])[C:13]([OH:3])=[O:12].[O:12]=[CH:13][C:14]([Cl:17])([Cl:16])[Cl:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

Step Six

[Compound]

|

Name

|

hydrocarbons

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1C=CC=C1

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by treating the reactants at from -10° C. to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

without using added catalysts such as Lewis acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It was discovered that the rate of this reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

only after prolonged reflux (sometimes several days)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(C(=O)O)(Cl)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04238396

Procedure details

In the first process of this invention, it is essential to react the pyrrole reactant with trihaloacetaldehyde to produce the adduct (II). 1-Methyl-2-(2',2',2'-trihalo-1'-hydroxyethyl)pyrrole (Formula (II); R=methyl) obtained using 1-methylpyrrole in this process is a known compound, and as to its synthetic method, it has been reported that 1-methylpyrrole is reacted with freshly distilled chloral in the presence of molecular quantities of zinc chloride, a Lewis acid [R. C. Blinn et al., J. Amer. Chem. Soc., 76, 37 (1954)]. However, it is difficult to use this process in industrial scale because the yield is very low such as only 26.5%. As a result of further studies on this process, the present inventors have found that it is possible to obtain the compound of the formula (II) in almost quantitative yield, by treating the reactants at from -10° C. to room temperature, without using added catalysts such as Lewis acid and the like. It was discovered that the rate of this reaction--which is preferably conducted in the presence of solvents which do not directly affect on the reaction, for example, ethereal solvents such as diethyl ether, dioxane, THF, and the like, and hydrocarbons such as benzene, toluene, hexane, and the like--is dependent on the origin (or the purity) of chloral used. Chloral from a freshly opened bottle did not react with N-methylpyrrole at room temperature and only after prolonged reflux (sometimes several days) was the adduct formed. In contrast, chloral from an old bottle reacted instantly at room temperature. Acting on the hypothesis that trichloroacetic acid, which is formed easily by the oxidation of chloral, does catalyze this reaction, the present inventors have found that the addition of organic acid such as trichloroacetic acid, acetic acid or p-toluenesulfonic acid to the reaction mixture accelerates this reaction. Among these three acids, p-toluene-sulfonic acid presently appears even more effective than the others. By conducting the process in the presence of a protonic acid added preferably in the form of either an organic acid or a cation exchange resin (e.g., Amberlyst), the adduct has been readily formed in almost quantitative yield.

[Compound]

Name

hydrocarbons

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Name

Identifiers

|

REACTION_CXSMILES

|

C([O:3]CC)C.O1CCOCC1.[O:12]=[CH:13][C:14]([Cl:17])([Cl:16])[Cl:15].CN1C=CC=C1>CCCCCC.C1(C)C=CC=CC=1.C1C=CC=CC=1.C1COCC1>[Cl:15][C:14]([Cl:17])([Cl:16])[C:13]([OH:3])=[O:12].[O:12]=[CH:13][C:14]([Cl:17])([Cl:16])[Cl:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

Step Six

[Compound]

|

Name

|

hydrocarbons

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1C=CC=C1

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by treating the reactants at from -10° C. to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

without using added catalysts such as Lewis acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It was discovered that the rate of this reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

only after prolonged reflux (sometimes several days)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(C(=O)O)(Cl)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |